Clindamycin Diastereomer 2-Phosphate

Stereochemistry Diastereomer identification Chiral purity

Clindamycin Diastereomer 2-Phosphate (CAS 1800297-62-4, molecular formula C₁₈H₃₄ClN₂O₈PS, molecular weight 504.96 g/mol) is a stereoisomeric impurity of the lincosamide antibiotic prodrug clindamycin phosphate. This compound arises as a process-related impurity during the synthesis of clindamycin phosphate, and is characterized by an altered stereochemical configuration at the pyrrolidine ring—specifically a (2R,4R) or (2R-cis) arrangement—in contrast to the active pharmaceutical ingredient's (2S,4R) configuration.

Molecular Formula C18H34ClN2O8PS
Molecular Weight 505.0 g/mol
Cat. No. B13431199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClindamycin Diastereomer 2-Phosphate
Molecular FormulaC18H34ClN2O8PS
Molecular Weight505.0 g/mol
Structural Identifiers
SMILESCCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl
InChIInChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9-,10-,11+,12+,13+,14?,15+,16?,18+/m0/s1
InChIKeyUFUVLHLTWXBHGZ-ISOKQYFFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clindamycin Diastereomer 2-Phosphate (CAS 1800297-62-4): A Pharmacopeial-Relevant Stereoisomeric Impurity Reference Standard for Clindamycin Phosphate Analytical Quality Control


Clindamycin Diastereomer 2-Phosphate (CAS 1800297-62-4, molecular formula C₁₈H₃₄ClN₂O₈PS, molecular weight 504.96 g/mol) is a stereoisomeric impurity of the lincosamide antibiotic prodrug clindamycin phosphate [1]. This compound arises as a process-related impurity during the synthesis of clindamycin phosphate, and is characterized by an altered stereochemical configuration at the pyrrolidine ring—specifically a (2R,4R) or (2R-cis) arrangement—in contrast to the active pharmaceutical ingredient's (2S,4R) configuration [2]. It is supplied as an analytical reference standard with certified purity (typically ≥95% by HPLC) and full characterization data packages (including NMR, HR-MS, and chromatographic certificates) for use in analytical method development, method validation, and quality control testing of clindamycin phosphate drug substance and drug product [3].

Why Clindamycin Diastereomer 2-Phosphate Cannot Be Interchanged with Clindamycin Phosphate API or Other Diastereomeric Impurity Standards in Regulated Analytical Workflows


Clindamycin phosphate contains four chiral centers (at positions 6, 7, 12, and 14 of the lincosamide scaffold) and two hydroxyl groups capable of phosphorylation, generating a complex stereoisomeric impurity landscape [1]. The USP and EP monographs for clindamycin phosphate mandate resolution of specific diastereomeric impurities—for instance, the USP requires a minimum resolution of 3.0 between clindamycin phosphate and 7-epiclindamycin phosphate [2]. Clindamycin Diastereomer 2-Phosphate (CAS 1800297-62-4) possesses a distinct stereochemical signature at the pyrrolidine ring (2R-cis configuration) that differentiates it from both the active pharmaceutical ingredient (2S,4R configuration) and the epimeric impurity 7-epiclindamycin phosphate (C-7 epimer). Consequently, its chromatographic retention behavior, mass spectrometric fragmentation pattern, and NMR spectroscopic profile are unique [3]. Regulatory authorities (EMA, FDA) require structural identification of any impurity present at ≥0.1% in the drug substance, and accurate quantification of each specific impurity requires the use of the exact corresponding reference standard—not a generic substitute [1].

Quantitative Differential Evidence for Clindamycin Diastereomer 2-Phosphate (CAS 1800297-62-4) Relative to Clindamycin Phosphate API and 7-Epiclindamycin Phosphate


Stereochemical Configuration Divergence: 2R-cis Pyrrolidine Ring vs. 2S,4R Configuration of Clindamycin Phosphate API

Clindamycin Diastereomer 2-Phosphate is explicitly designated as the (2R-cis)-diastereomer of clindamycin 2-phosphate, meaning the stereochemistry at the pyrrolidine ring is (2R,4R) rather than the (2S,4R) configuration of the active pharmaceutical ingredient clindamycin phosphate . The IUPAC name confirms this assignment: (2R,3R,4S,5R,6R)-6-((1S,2S)-2-chloro-1-((2R,4S)-1-methyl-4-propylpyrrolidine-2-carboxamido)propyl)-4,5-dihydroxy-2-(methylthio)tetrahydro-2H-pyran-3-yl dihydrogen phosphate [1]. By contrast, the active pharmaceutical ingredient clindamycin phosphate (CAS 24729-96-2) carries the (2S,4R) pyrrolidine configuration [2]. This configurational inversion at a single chiral center within the lincosamide macrocycle is sufficient to alter the molecule's three-dimensional shape, directly affecting chromatographic retention, mass spectrometric fragmentation, and potentially biological recognition [1].

Stereochemistry Diastereomer identification Chiral purity

Orthogonal Analytical Characterization Requirement: HPLC Resolution Coupled with MS and NMR Confirmation vs. Pharmacopeial Compendial Methods for API

The characterization of Clindamycin Diastereomer 2-Phosphate requires orthogonal analytical techniques—high-performance liquid chromatography (HPLC) for resolution from the active diastereomer, mass spectrometry (MS) for molecular confirmation, and nuclear magnetic resonance (NMR) spectroscopy for stereochemical assignment [1]. The USP monograph for clindamycin phosphate establishes a system suitability requirement of resolution NLT 3.0 between clindamycin phosphate and 7-epiclindamycin phosphate (a different diastereomeric impurity), demonstrating that diastereomeric impurities with closely related structures require rigorously optimized chromatographic conditions to achieve baseline separation [2]. In published studies, HPLC/ESI-MS/MS methods have simultaneously identified clindamycin phosphate alongside its related substances lincomycin, 7-epilincomycin-2-phosphate, lincomycin-2-phosphate, clindamycin B, clindamycin B-2-phosphate, and clindamycin in injection formulations [3]. Clindamycin Diastereomer 2-Phosphate, with its distinct (2R-cis) pyrrolidine configuration, elutes at a retention time and produces MS/MS fragmentation patterns that differ from all of these [1].

HPLC method validation Mass spectrometry NMR spectroscopy Impurity profiling

Regulatory Impurity Control Framework: EP Impurity Classification and Quantitative Acceptance Thresholds for Diastereomeric Impurities in Clindamycin Phosphate Drug Substance

The European Pharmacopoeia (EP8.3 and EP10.0) lists 12 specified impurities (A–L) for clindamycin phosphate, while the USP controls 6 specified impurities with defined relative retention times and acceptance criteria [1][2]. USP Table 2 specifies acceptance criteria including: 7-epiclindamycin phosphate (a C-7 epimer diastereomer, RRT 0.89) at NMT 0.8%, clindamycin 3-phosphate (a positional phosphate isomer, RRT 0.93) at NMT 0.3%, and any individual unspecified impurity at NMT 1.0% [2]. Clindamycin Diastereomer 2-Phosphate (CAS 1800297-62-4), a (2R-cis) pyrrolidine diastereomer, belongs to the class of unspecified process-related impurities. The EMA and FDA require structural identification for any impurity present at ≥0.1% and safety qualification at ≥0.15% in the drug substance [1]. Patent CN114224904B describes an HPLC method capable of detecting 16 impurities in clindamycin phosphate, demonstrating that the actual impurity profile extends beyond the currently specified pharmacopeial impurities [3]. The isolation paper in Acta Pharmaceutica Sinica (2010) reported the first-time separation and structural identification of four previously unlisted impurities—including epi-clindamycin phosphate—from clindamycin phosphate raw material, with clindamycin-B-phosphate confirmed as an EP/BP-listed impurity while the others were newly characterized [4].

Regulatory compliance Impurity threshold Pharmacopeial specification Quality control

Certified Purity and Documentation Package for ANDA/QC Workflows: ≥95% HPLC Purity with Full Characterization Data vs. Uncharacterized or Compendial-Only Reference Materials

Clindamycin Diastereomer 2-Phosphate is commercially supplied with detailed characterization data compliant with regulatory guidelines, including HPLC purity certification (typically ≥95% or ≥98% as specified by suppliers), full spectroscopic datasets (NMR, HR-MS), and a Certificate of Analysis suitable for ANDA submissions and commercial production quality control [1]. This compound is specifically designated for analytical method development, method validation (AMV), and Quality Controlled (QC) applications for Abbreviated New Drug Applications (ANDA) or during commercial production of clindamycin [1]. The Veeprho product datasheet explicitly notes that its presence can influence assay accuracy, stability profiles, and impurity profiling in quality control, making validated, stability-indicating analytical methods essential for accurate quantitation and regulatory compliance [2]. In contrast, the USP Clindamycin Phosphate RS (Reference Standard) is designed primarily for assay and system suitability testing of the API, not for the specific quantification of this diastereomer [3].

Reference standard ANDA submission Method validation Certificate of Analysis

Stability-Indicating Capability: Distinguishing Process-Related Diastereomer Impurities from Forced-Degradation Diastereomeric Sulfoxide Products

Clindamycin phosphate is susceptible to both process-related stereochemical impurity formation and oxidative degradation. Clindamycin 2-Phosphate Sulfoxide (CAS 1228573-90-7, a mixture of diastereomers) is a well-characterized degradation product formed under oxidative stress conditions . In contrast, Clindamycin Diastereomer 2-Phosphate (CAS 1800297-62-4) is a process-related impurity arising from incomplete stereochemical control during synthesis, specifically at the pyrrolidine ring . The Veeprho datasheet explicitly states that this diastereomer is encountered in clindamycin phosphate syntheses and stability studies [1]. The ability to chromatographically distinguish a process-related (2R-cis) diastereomer from an oxidative degradation sulfoxide diastereomer mixture is critical for accurate impurity fate mapping in stability-indicating methods, as these two impurity classes have fundamentally different origins (synthetic process vs. storage/oxidation) and may require different control strategies [1].

Stability testing Forced degradation Impurity fate mapping Diastereomer differentiation

Procurement-Driven Application Scenarios for Clindamycin Diastereomer 2-Phosphate in Pharmaceutical Quality Control and Analytical Development


HPLC Method Development and System Suitability Verification for Clindamycin Phosphate Impurity Profiling

Analytical laboratories developing or validating HPLC methods for clindamycin phosphate drug substance must demonstrate that their chromatographic system can resolve all potential diastereomeric impurities from the API. Clindamycin Diastereomer 2-Phosphate (CAS 1800297-62-4), with its distinct (2R-cis) pyrrolidine configuration, serves as a critical probe for method specificity [1]. The USP monograph already requires resolution NLT 3.0 between clindamycin phosphate and 7-epiclindamycin phosphate, but this does not guarantee resolution of the (2R-cis) diastereomer [2]. By spiking this specific diastereomer into system suitability solutions, analysts can verify that their method achieves adequate separation for this stereochemical class, supporting robust method validation packages for regulatory submission [1].

Quantitative Impurity Determination for ANDA Regulatory Submissions

For generic drug manufacturers preparing ANDA submissions, accurate quantification of all process-related impurities in clindamycin phosphate drug substance is a regulatory prerequisite. Clindamycin Diastereomer 2-Phosphate is supplied with full characterization data packages (HPLC purity ≥95%, HR-MS, NMR) and traceability documentation suitable for ANDA filings [3]. Using this characterized reference standard, laboratories can construct validated calibration curves, determine limits of detection (LOD) and quantitation (LOQ) for this specific impurity, and report accurate impurity levels in certificate of analysis documentation—data that directly supports the demonstration of pharmaceutical equivalence required by regulatory agencies [3].

Stability-Indicating Method Validation and Impurity Fate Mapping Under ICH Stress Conditions

During forced degradation studies conducted per ICH Q1A(R2) guidelines, clindamycin phosphate is subjected to oxidative, thermal, hydrolytic, and photolytic stress. Clindamycin Diastereomer 2-Phosphate must be chromatographically distinguished from degradation products such as clindamycin 2-phosphate sulfoxide (a diastereomeric mixture formed under oxidative conditions) to enable accurate impurity fate mapping . Procurement of the discrete (2R-cis) diastereomer standard—rather than relying on a mixed degradation product standard—allows laboratories to assign each chromatographic peak to its correct origin (synthetic process vs. forced degradation), a distinction that is essential for establishing appropriate impurity specifications and control strategies in the drug product dossier [1].

Pharmaceutical Reference Standard Inventory for Multi-Impurity QC Testing in Commercial Batch Release

Commercial manufacturers of clindamycin phosphate API and finished drug products must maintain a comprehensive inventory of impurity reference standards to support routine batch release testing. The Veeprho catalogue positions Clindamycin Diastereomer 2-Phosphate (Cat. No. VE0022970) alongside other clindamycin phosphate impurities including clindamycin 2-phosphate sulfoxide, clindamycin B phosphate, 7-epiclindamycin phosphate, and clindamycin 2,4-diphosphate, providing a single-vendor solution for the complete impurity profile . The compound's specification as a stereoisomeric impurity with documented altered polarity and chromatographic behavior ensures that QC laboratories can implement the complete set of impurity tests required by pharmacopeial monographs and internal specifications with full traceability [1].

Quote Request

Request a Quote for Clindamycin Diastereomer 2-Phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.